Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-

Descripción

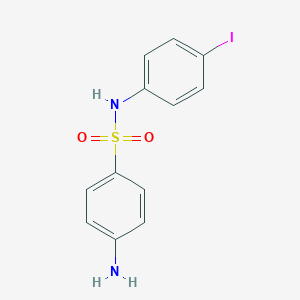

4-Amino-N-(4-iodophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with an amino group at the para position and a 4-iodophenyl group attached to the sulfonamide nitrogen. Sulfonamides are historically significant as antimicrobial agents, but their applications extend to enzyme inhibition, anticancer activity, and materials science.

Propiedades

IUPAC Name |

4-amino-N-(4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYYVWOTRVNKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219913 | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-75-9 | |

| Record name | 4-Amino-N-(4-iodophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOSULFANILANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Iodosulfanilanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BEH48QX8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

It is known that sulfonamides, a class of compounds to which this compound belongs, commonly target enzymes like carbonic anhydrase and dihydropteroate synthetase.

Mode of Action

Sulfonamides generally act as competitive inhibitors of bacterial enzymes, preventing the synthesis of essential metabolites.

Actividad Biológica

Benzenesulfonamide, 4-amino-N-(4-iodophenyl)-, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 268.31 g/mol

- IUPAC Name : 4-amino-N-(4-iodophenyl)benzenesulfonamide

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

1. Antimicrobial Activity

Recent studies indicate that benzenesulfonamide derivatives exhibit notable antimicrobial properties. For instance, derivatives such as 4d and 4h have shown effective inhibition against various pathogens:

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | P. aeruginosa |

| 4e | 6.28 | A. niger |

These findings suggest that benzenesulfonamide derivatives could serve as potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Activity

Benzenesulfonamide compounds have also demonstrated significant anti-inflammatory effects. In a study evaluating carrageenan-induced rat paw edema, several derivatives exhibited high percentages of edema inhibition:

| Compound | Inhibition (%) at 3h |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

| 4e | 87.83 |

These results indicate that these compounds may effectively reduce inflammation and could be useful in treating inflammatory diseases .

3. Cardiovascular Effects

Research has shown that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide was found to decrease both perfusion pressure and coronary resistance in isolated rat heart models:

- Perfusion Pressure Reduction : The compound demonstrated a time-dependent decrease in perfusion pressure compared to controls.

- Coronary Resistance : Similar reductions were observed in coronary resistance, suggesting a mechanism involving calcium channel modulation .

The biological activities of benzenesulfonamides are attributed to their ability to interact with various biomolecules:

- Calcium Channel Interaction : Theoretical docking studies suggest that compounds like 4-(2-aminoethyl)-benzenesulfonamide may interact with calcium channel proteins, potentially leading to decreased vascular resistance and altered blood pressure dynamics .

- Antioxidant Properties : Some derivatives have shown comparable antioxidant activity to Vitamin C, indicating their potential role in mitigating oxidative stress during microbial infections .

Case Studies

Several case studies highlight the therapeutic potential of benzenesulfonamides:

- Antimicrobial Efficacy : A study demonstrated that specific benzenesulfonamide derivatives effectively inhibited the growth of resistant bacterial strains, showcasing their potential as alternative antibiotics.

- Inflammation Reduction in Animal Models : In vivo studies on rat models indicated significant reductions in inflammatory markers following treatment with these compounds, supporting their use in managing inflammatory conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

The sulfonamide moiety in Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- is known for its ability to inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, specifically dihydropteroate synthase. This inhibition disrupts essential metabolic pathways in bacteria, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that this compound exhibits antibacterial activity against various strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Cancer Research

The compound has been investigated for its anticancer properties. Research indicates that sulfonamide derivatives can induce cell cycle perturbations and exhibit cytotoxic effects on cancer cells through various mechanisms. For instance, the interaction of the compound with specific biological targets may lead to apoptosis in malignant cells . The National Cancer Institute has included this compound in their evaluations for potential anticancer therapies, highlighting its relevance in cancer research.

Environmental Chemistry Applications

Pollutant Detection and Degradation

Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- has potential applications in environmental chemistry, particularly in detecting and degrading pollutants. Its unique chemical structure allows it to interact with various environmental contaminants, making it useful for developing detection methods or remediation strategies for polluted sites. The compound's ability to form stable complexes with heavy metals and other pollutants can facilitate their removal from contaminated environments.

Veterinary Medicine Applications

Antibacterial Treatments

In veterinary medicine, the compound is being explored as a treatment option for bacterial infections in animals. Its structural similarity to existing sulfonamide antibiotics positions it as a candidate for developing new veterinary medications. Clinical trials have shown promising results regarding its efficacy against specific bacterial strains relevant to animal health. The minimum inhibitory concentrations (MICs) measured during these studies indicate that the compound could be effective in treating infections that are resistant to current therapies.

Data Summary

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Exhibits antibacterial activity; potential anticancer properties identified through mechanism studies. | Development of new antimicrobial and anticancer drugs. |

| Environmental Chemistry | Capable of detecting and degrading environmental pollutants; forms stable complexes with contaminants. | Useful in pollution remediation strategies. |

| Veterinary Medicine | Demonstrated efficacy against certain bacterial strains; potential for new veterinary medicines. | Improved treatment options for animal infections. |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the antibacterial properties of Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- involved testing against multiple bacterial strains. The results indicated significant inhibition at low concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

-

Environmental Remediation Case

- In a case study focused on soil contamination, Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- was used to assess its effectiveness in degrading heavy metals present in the soil. The findings showed a marked reduction in metal concentration over time, demonstrating its utility in environmental cleanup efforts.

Análisis De Reacciones Químicas

Substitution Reactions

The iodine substituent on the phenyl ring undergoes nucleophilic aromatic substitution under specific conditions. For example:

- Halogen Exchange : Reaction with potassium iodide in tetrahydrofuran (THF) at reflux replaces iodine with other halogens .

- Cross-Coupling : Suzuki-Miyaura coupling with phenyl boronic acid replaces iodine with aryl groups, forming biaryl derivatives .

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Halogen exchange | KI, THF, reflux | 4-Chloro-/4-Bromo-analogues | |

| Suzuki coupling | Phenyl boronic acid, Pd catalyst | Biaryl derivatives (e.g., 4-phenyl) |

Oxidation Reactions

The primary amino group (-NH₂) is susceptible to oxidation:

- Nitroso/Nitro Derivatives : Using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the amino group to nitroso (-NO) or nitro (-NO₂) groups .

| Oxidizing Agent | Conditions | Major Product | Reference |

|---|---|---|---|

| H₂O₂ | Acidic aqueous medium | 4-Nitroso-N-(4-iodophenyl) derivative | |

| KMnO₄ | Alkaline reflux | 4-Nitro-N-(4-iodophenyl) derivative |

Alkylation Reactions

The amino group participates in N-alkylation with alcohols via catalytic methods:

- Catalytic N-Alkylation : Using a Ru-based catalyst and alcohol donors, the amino group is selectively alkylated to form secondary amines .

| Alcohol | Catalyst | Product | Reference |

|---|---|---|---|

| Methanol | RuCl₃/PPh₃ | 4-(Methylamino)-N-(4-iodophenyl) |

Ureido Formation

Reaction with isocyanates or carbamoyl chlorides forms urea derivatives , enhancing bioactivity:

- Ureido Linkages : The amino group reacts with 4-iodophenyl isocyanate to form 3-(3-(4'-iodophenyl)ureido)benzenesulfonamide .

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 4-Iodophenyl isocyanate | Dry DCM, TEA | Ureido derivative |

Reductive Dehalogenation

The iodophenyl group can be removed under reductive conditions:

- Catalytic Hydrogenation : Using Pd/C and H₂ gas eliminates iodine, yielding 4-amino-N-phenylbenzenesulfonamide .

| Reduction Method | Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 60°C | Deiodinated derivative |

Cyclocondensation

The amino group engages in cyclization reactions to form heterocycles:

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Thiourea | HCl, reflux | Thiazole-sulfonamide hybrid |

Research Highlights

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Sulfonamide Derivatives

Electronic and Steric Effects

- Halogen Substituents: The iodine atom in 4-amino-N-(4-iodophenyl)benzenesulfonamide has a larger atomic radius and higher polarizability than fluorine or chlorine, enhancing van der Waals interactions and halogen bonding. This can improve binding affinity to hydrophobic protein pockets, as observed in iodine-containing enzyme inhibitors (e.g., IC₅₀ = 19 nM for a related thiazolyl sulfonamide) .

- Amino Group: The para-amino group enables hydrogen bonding, increasing solubility in polar solvents compared to non-amino derivatives like 4-fluoro-N-(4-iodophenyl)benzenesulfonamide .

Physicochemical Properties

- Molecular Weight : The iodine atom contributes to a higher molecular weight (~360 vs. 253–283 for other derivatives), which may influence pharmacokinetics and dosing .

Métodos De Preparación

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the amine group of 4-iodoaniline attacks the electrophilic sulfur atom in the sulfonyl chloride. This displaces the chloride ion, forming the sulfonamide bond.

Optimization Parameters

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures solubility and minimizes hydrolysis of the sulfonyl chloride.

-

Temperature : Reactions are typically conducted at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

-

Stoichiometry : A 1:1 molar ratio of 4-iodoaniline to sulfonyl chloride prevents di-substitution byproducts.

Workup and Intermediate Characterization

The crude product is isolated via vacuum filtration or extraction, followed by washing with dilute HCl to remove unreacted aniline. Intermediate purity is confirmed using thin-layer chromatography (TLC) and .

Step 2: Reduction of Nitro Group to Amino

The nitro group in N-(4-iodophenyl)-4-nitrobenzenesulfonamide is reduced to an amine, yielding the target compound.

Catalytic Hydrogenation

Conditions :

-

Catalyst: Palladium on carbon (Pd/C) or Raney nickel.

-

Solvent: Ethanol or methanol.

-

Pressure: 1–3 atm .

-

Temperature: 25–50°C.

Mechanism :

Hydrogen gas adsorbs onto the catalyst surface, facilitating electron transfer to the nitro group, which is reduced to an amine via nitroso and hydroxylamine intermediates.

Iron-Mediated Reduction

Conditions :

-

Reducing agent: Iron powder in acidic media (HCl or ).

-

Solvent: Ethanol/water mixture.

-

Temperature: Reflux (70–80°C).

Mechanism :

Iron undergoes oxidation to , providing electrons for nitro reduction. The reaction proceeds via intermediate formation of nitroso and hydroxylamine derivatives.

Yield : 75–80% (lower than catalytic hydrogenation due to competing side reactions).

Comparative Analysis of Reduction Methods

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | 25–50 | 85–92 | ≥95 |

| Iron-Mediated | Fe, HCl | 70–80 | 75–80 | 90–93 |

Catalytic hydrogenation offers superior yield and purity but requires specialized equipment. Iron-mediated reduction is cost-effective for large-scale synthesis.

Alternative Synthetic Strategies

Electrophilic Iodination Post-Sulfonylation

While less common, iodination can be performed after sulfonamide formation using -iodosuccinimide (NIS) in trifluoroacetic acid (TFA). This method introduces iodine regioselectivity but risks over-iodination or sulfonamide degradation.

Purification Techniques

Crude product purity is enhanced via:

Q & A

Basic: What are the optimal synthetic routes for preparing 4-amino-N-(4-iodophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-iodoaniline with 4-aminobenzenesulfonyl chloride. Key steps include:

- Acetylation : Protecting the amino group (e.g., using acetic anhydride) to prevent side reactions during sulfonylation .

- Sulfonylation : Reacting 4-iodoaniline with activated sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., pyridine) to facilitate nucleophilic substitution .

- Purification : Recrystallization from ethanol/water mixtures to isolate high-purity crystals.

Optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride). Monitor by TLC or HPLC for intermediate formation .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for iodophenyl groups) and sulfonamide NH signals (δ 10–12 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, confirming the sulfonamide linkage geometry and iodine positioning. Software like SHELXL refines anisotropic displacement parameters .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 403.94 for CHINOS) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Substitution Analysis : Synthesize analogs (e.g., replacing iodine with Cl, Br) to assess electronic effects on bioactivity. Use QSAR models to correlate substituent properties (Hammett σ, LogP) with experimental IC values .

- Docking Simulations : Employ software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase). Validate with in vitro enzyme inhibition assays .

- Pharmacophore Mapping : Identify critical functional groups (sulfonamide, iodine) for target interaction using MOE or Schrödinger suites .

Advanced: What strategies address solubility challenges in biological assays?

- Salt Formation : Prepare sodium or potassium salts via reaction with NaOH/KOH in aqueous ethanol to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro studies. For in vivo work, employ cyclodextrin-based formulations to improve bioavailability .

- pH Adjustment : Exploit sulfonamide acidity (pKa ~10–12) by buffering solutions at pH 7.4 to stabilize the deprotonated form .

Advanced: How should researchers resolve contradictions between crystallographic data and computational models?

- Validation Metrics : Compare experimental (XRD) bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09 ). Discrepancies >0.05 Å suggest model inaccuracies .

- Thermal Motion Analysis : Use ORTEP to evaluate anisotropic displacement parameters. High thermal motion in iodine atoms may indicate disorder, requiring twinning refinement in SHELXL .

- Electron Density Maps : Analyze residual density peaks (>0.3 eÅ) to identify missing solvent molecules or misassigned atoms .

Advanced: Why do biological activity profiles vary across studies, and how can experimental design mitigate this?

- Assay Conditions : Standardize protocols (e.g., fixed incubation time, temperature) to minimize variability. Contradictory IC values may arise from differences in cell lines or enzyme isoforms .

- Impurity Profiling : Characterize byproducts (e.g., hydrolyzed sulfonamide) via LC-MS. Purity >95% (HPLC) is critical for reproducible bioactivity .

- Positive Controls : Include known inhibitors (e.g., acetazolamide) to benchmark activity and validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.